2-Hydroxy-4-nitropyridine
Overview
Description
2-Hydroxy-4-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a hydroxyl group at the second position and a nitro group at the fourth position on the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, including 2-hydroxy-4-nitropyridine, are known to be key intermediates in the synthesis of various medicinal products .
Mode of Action
Nitropyridines are generally involved in reactions where the nitro group migrates from one position to another in the pyridine ring .
Biochemical Pathways
It’s known that nitropyridines can be used as starting materials for the preparation of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
As a key intermediate in medicinal products, it’s likely that the compound contributes to the overall therapeutic effects of these products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of nitropyridines involves exothermic reactions that can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is crucial to ensure the safe and efficient production of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-nitropyridine typically involves the nitration of 2-hydroxypyridine. One common method includes the dropwise addition of nitric acid to a solution of 2-hydroxypyridine in pyridine, followed by stirring at room temperature. The reaction mixture is then concentrated, and the product is isolated through neutralization and post-treatment steps .
Industrial Production Methods: Industrial production of nitropyridine derivatives often employs continuous flow synthesis techniques to enhance safety and efficiency. For instance, a two-step continuous flow synthesis involves the nitration of pyridine N-oxide with nitric acid and sulfuric acid, followed by further reaction steps to yield the desired nitropyridine derivative .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Products may include nitropyridine derivatives with oxidized hydroxyl groups.
Reduction: The primary product is 2-hydroxy-4-aminopyridine.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-nitropyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of dyes, pigments, and other materials with specialized properties
Comparison with Similar Compounds
- 2-Hydroxy-3-nitropyridine
- 2-Hydroxy-5-nitropyridine
- 4-Hydroxy-2-nitropyridine
Comparison: 2-Hydroxy-4-nitropyridine is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
4-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJAXIFXCBWILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376484 | |
Record name | 2-Hydroxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4487-51-8 | |
Record name | 4-Nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4487-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-4-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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